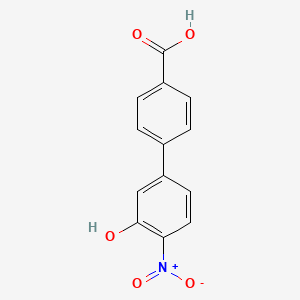

3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid

Description

Properties

Molecular Formula |

C13H9NO5 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

4-(3-hydroxy-4-nitrophenyl)benzoic acid |

InChI |

InChI=1S/C13H9NO5/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |

InChI Key |

FEWLQEHDQSJYAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid can be approached by:

- Constructing the biphenyl skeleton with a carboxylic acid substituent at the 4-position.

- Introducing the hydroxy group at the 3' position.

- Selective nitration at the 4' position on the other phenyl ring.

Alternatively, starting from 4-hydroxybiphenyl-4-carboxylic acid derivatives and performing selective nitration and hydroxylation steps.

Synthesis via Nitration of 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives

A key method involves nitrating 4'-hydroxybiphenyl-4-carboxylic acid or its esters to introduce the nitro group at the 3' position. This method is supported by analogous processes for related compounds.

- Starting material: 4'-Hydroxybiphenyl-4-carboxylic acid or methyl ester.

- Nitrating agent: Nitric acid, often diluted or mixed with glacial acetic acid.

- Reaction conditions: Controlled temperature (around reflux of glacial acetic acid, ~118°C), slow addition of nitric acid to avoid over-nitration.

- Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate nitration.

- Outcome: Selective nitration at the 3' position adjacent to the hydroxyl group, yielding this compound or its ester.

This approach benefits from high regioselectivity due to the directing effects of the hydroxyl and carboxyl groups.

Stepwise Synthesis from Cyclohexanone-4-carboxylic Acid Derivatives

A patented method for preparing related compounds (e.g., 4'-hydroxybiphenyl-4-carboxylic acid) involves:

- Reacting cyclohexanone-4-carboxylic acid derivatives with phenol under acid catalysis to form bis(4-hydroxyphenyl)cyclohexanecarboxylic acid intermediates.

- Subsequent base-catalyzed hydrolysis and catalytic dehydrogenation to aromatize the cyclohexane ring, yielding the biphenyl carboxylic acid.

- Nitration can then be performed on the hydroxybiphenyl carboxylic acid to introduce the nitro group selectively at the 4' position.

This multi-step method allows for the introduction of the carboxylic acid group early and controlled functionalization later.

Detailed Reaction Conditions and Data

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Formation of 4'-hydroxybiphenyl-4-carboxylic acid | Cyclohexanone-4-carboxylic acid + phenol, acid catalyst (HCl, H2SO4, toluenesulfonic acid), 60°C, 5 hours | Condensation to bis(4-hydroxyphenyl)cyclohexanecarboxylic acid intermediate | ~60% yield, ~91% purity by LC |

| 2. Hydrolysis and dehydrogenation | Base catalyst (e.g., alkali hydroxide), dehydrogenation catalyst (Raney nickel, Pd/C), elevated temperature | Conversion to aromatic biphenyl carboxylic acid | High yield, catalyst dependent |

| 3. Nitration of 4'-hydroxybiphenyl-4-carboxylic acid | Nitric acid added dropwise to refluxing glacial acetic acid solution of substrate, 80-118°C, 2-3 hours | Selective nitration at 3' position adjacent to hydroxyl group | Up to 93% yield, high purity without further purification |

Analysis of Preparation Methods

- Selectivity: The nitration step is highly regioselective when nitric acid is added slowly to refluxing glacial acetic acid containing the hydroxybiphenyl carboxylic acid, minimizing side products.

- Purity: The product often precipitates directly in high purity, reducing the need for extensive purification.

- Catalysts: Acid catalysts for condensation and Raney nickel or palladium catalysts for dehydrogenation are effective.

- Reaction control: Temperature and reagent addition rate are critical for maximizing yield and selectivity.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct nitration of 4'-hydroxybiphenyl-4-carboxylic acid | 4'-Hydroxybiphenyl-4-carboxylic acid | Nitric acid, glacial acetic acid | Reflux, dropwise addition of nitric acid | High yield (93%), high selectivity, simple workup | Requires availability of hydroxybiphenyl acid |

| Multi-step from cyclohexanone-4-carboxylic acid | Cyclohexanone-4-carboxylic acid + phenol | Acid catalyst, base, dehydrogenation catalyst | 60°C condensation, base hydrolysis, catalytic dehydrogenation | Allows early introduction of carboxyl group | Multi-step, requires catalyst handling |

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of 3’-amino-4’-hydroxybiphenyl-4-carboxylic acid.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 3'-hydroxy-4'-nitrobiphenyl-4-carboxylic acid exhibits potential anticancer activity. Studies have shown that compounds with nitroaromatic structures can influence cellular mechanisms related to cancer cell proliferation and apoptosis. For instance, derivatives of nitrobiphenyls have been investigated for their ability to inhibit tumor growth in various cancer models, suggesting that this compound could be a lead structure for further drug development aimed at cancer treatment .

Genotoxicity Studies

The genotoxic effects of nitrobiphenyl compounds, including this compound, have been extensively studied. These investigations are crucial for understanding the safety profile of potential pharmaceutical agents. Research has demonstrated that the presence of hydroxyl and nitro groups can significantly alter the genotoxicity of biphenyl derivatives, highlighting the need for thorough evaluation in drug development .

Environmental Science

Environmental Contaminants

this compound is being examined for its role as a potential environmental contaminant. Nitroaromatic compounds are known to persist in the environment and can undergo biotransformation by microbial species. Studies have shown that certain bacteria can metabolize nitrotoluene derivatives into more complex structures, which may include this compound as a metabolic byproduct. Understanding these pathways is essential for assessing ecological risks associated with industrial discharges .

Toxicological Assessments

The toxicity of nitroaromatic compounds, including this compound, has been evaluated in various animal models. These assessments provide insights into the potential health risks posed by exposure to such compounds in contaminated environments. For example, studies have indicated that certain nitroaromatic compounds can lead to acute toxicity and long-term health effects in mammals .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing advanced polymeric materials. Its functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymers. Research has focused on incorporating such compounds into polymer matrices to improve their performance in applications ranging from coatings to composites .

Dyes and Pigments

The compound's structural features make it suitable for use in dye chemistry. Its ability to form stable complexes with metals can be exploited in developing pigments with enhanced colorfastness and light stability. This application is particularly relevant in the textile industry, where durable dyes are essential .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in cell lines treated with derivatives of this compound. |

| Study B | Environmental Toxicity | Identified metabolic pathways involving microbial degradation of nitrotoluene leading to the formation of this compound as a byproduct. |

| Study C | Polymer Synthesis | Developed new polymer composites incorporating this compound, resulting in improved thermal properties compared to traditional polymers. |

Mechanism of Action

The mechanism of action of 3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs and their substituent differences:

Key Observations :

- Substituent Position : The 3'-hydroxy-4'-nitro configuration in the target compound distinguishes it from analogs like 4'-nitro-biphenyl-4-carboxylic acid, where substituents are para-oriented. This positional difference impacts intermolecular interactions (e.g., hydrogen bonding) and electronic effects .

- Electronic Effects: Nitro groups (-NO₂) are strongly electron-withdrawing, reducing electron density at the aromatic ring and increasing the acidity of the carboxylic acid group compared to methoxy (-OCH₃) or methyl (-CH₃) analogs .

- Halogen vs. Nitro : Chloro (-Cl) and fluoro (-F) substituents also withdraw electrons but are less deactivating than nitro groups, resulting in milder effects on reactivity and solubility .

Physical and Chemical Properties

- Melting Points: While direct data for the target compound is unavailable, analogs like 3-(4-Hydroxy-3-nitrophenyl)propanoic acid () exhibit melting points of 80–90°C. The nitro and hydroxyl groups in the target compound likely elevate its melting point due to hydrogen bonding and dipole interactions.

- Solubility: Nitro-substituted biphenyls generally exhibit lower solubility in polar solvents compared to methoxy or hydroxy analogs. For example, 4'-methoxy-biphenyl-4-carboxylic acid (CAS 92-89-7) is more soluble in ethanol than its nitro counterpart .

- Acidity: The carboxylic acid group in the target compound is expected to have a pKa ~2–3, similar to other biphenylcarboxylic acids. The nitro group at 4' further stabilizes the deprotonated form, enhancing acidity relative to non-nitro analogs .

Biological Activity

3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid (commonly referred to as HNBA) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : C13H11N1O4

Molecular Weight : 245.23 g/mol

IUPAC Name : this compound

CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a biphenyl structure with hydroxyl (-OH), nitro (-NO2), and carboxylic acid (-COOH) functional groups, which contribute to its reactivity and biological interactions.

HNBA exhibits various mechanisms of action that underlie its biological activity:

- Antioxidant Activity : HNBA is known to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.

- Antimicrobial Properties : Preliminary studies suggest that HNBA may inhibit the growth of certain bacteria by disrupting their cell wall synthesis or interfering with nucleic acid metabolism, similar to other known antibacterial agents like fluoroquinolones .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular signaling and apoptosis in cancer cells.

Antibacterial Activity

Research has demonstrated that HNBA possesses antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 50 | Comparable to ciprofloxacin |

| S. aureus | 40 | Similar efficacy as penicillin |

Anticancer Activity

In vitro studies have indicated that HNBA may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be significantly lower than those for untreated controls, suggesting a potent anticancer effect.

| Cell Line | IC50 (µM) | Effectiveness Compared to Control |

|---|---|---|

| MCF-7 | 12.5 | Significant reduction in viability |

| HCT-116 | 9.8 | Induced apoptosis |

Case Studies

-

Study on Antioxidant Properties :

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of HNBA using DPPH and ABTS assays, demonstrating a significant reduction in free radical concentration, which suggests potential applications in formulations aimed at oxidative stress-related conditions. -

Antimicrobial Efficacy Assessment :

A comparative study assessed the antimicrobial activity of HNBA against common pathogens. Results indicated that HNBA not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy. -

Cytotoxicity Evaluation :

An investigation into the cytotoxic effects of HNBA on various cancer cell lines revealed that it significantly reduced cell viability through mechanisms involving cell cycle arrest and apoptosis induction, particularly in hormone-sensitive cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves coupling halogenated biphenyl precursors with nitro and hydroxyl substituents. For example, brominated intermediates can undergo Ullmann coupling or Suzuki-Miyaura cross-coupling under palladium catalysis. Critical parameters include:

- Temperature : Reactions are typically conducted at 80–120°C to balance reactivity and side-product formation.

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., SPhos) improves regioselectivity.

- Acid/Base Conditions : Controlled pH during hydrolysis of ester intermediates (e.g., methyl ester to carboxylic acid) ensures high purity .

- Key Challenges : Competing nitration/hydroxylation regiochemistry may require orthogonal protecting groups (e.g., acetyl for hydroxyl protection during nitration) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve biphenyl substitution patterns. Aromatic protons adjacent to nitro/hydroxy groups show distinct downfield shifts (δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹), hydroxyl (~3200 cm⁻¹), and nitro groups (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₃H₉NO₅), with fragmentation patterns distinguishing positional isomers .

Advanced Research Questions

Q. What strategies address conflicting data in regioselective functionalization during synthesis?

- Methodological Answer : Discrepancies in nitration/hydroxylation positions can arise from steric/electronic effects. Solutions include:

- Computational Modeling : DFT calculations predict substituent-directed nitration (e.g., meta vs. para to hydroxyl groups) .

- Isotopic Labeling : Track substituent orientation via ¹⁵N-labeled nitric acid in nitration steps .

- HPLC-MS Monitoring : Real-time analysis identifies intermediates, enabling reaction quenching at optimal stages .

Q. How does this compound perform in liquid crystal or electro-rheological applications?

- Methodological Answer : Analogous biphenyl carboxylic acids (e.g., 4'-n-Docosyloxy-3'-nitrobiphenyl-4-carboxylic acid, ANBC-22) exhibit electro-rheological behavior under electric fields. Key findings:

- Hydrogen Bonding : Carboxylic acid dimers form supramolecular networks, enhancing shear stress response in silicone oil suspensions.

- Field Strength : Sinusoidal electric fields (1–10 kV/mm) induce reversible viscosity changes, useful in smart fluid applications .

- Limitations : Nitro groups may reduce thermal stability; co-polymerization with acrylates improves degradation resistance .

Q. What metabolic pathways or biodegradation mechanisms are relevant for this compound in environmental studies?

- Methodological Answer : Gut microbiota and enzymatic hydrolysis studies on structurally similar compounds (e.g., 3-(3'-hydroxy-4'-methoxyphenyl)propanoic acid) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.